N-benzyl-N-methyl-4-(1H-tetrazol-1-yl)benzamide
Overview
Description
N-benzyl-N-methyl-4-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features a tetrazole ring, a benzamide moiety, and a benzyl group
Mechanism of Action
Target of Action
N-benzyl-N-methyl-4-(1H-tetrazol-1-yl)benzamide is a complex compound with multiple potential targets. One of the primary targets of this compound is tyrosinase , an enzyme that plays a crucial role in the production of melanin . Additionally, tetrazole derivatives have been found to inhibit the binding of AT1 receptors to angiotensin II in various organs such as the brain, heart, kidney, adrenal glands, and vascular smooth muscle cells .
Mode of Action
The compound interacts with its targets by inhibiting their activity. For instance, it inhibits the activity of tyrosinase, thereby affecting the production of melanin . In the case of AT1 receptors, the compound prevents their binding to angiotensin II, which can have significant effects on blood pressure regulation .
Biochemical Pathways
The inhibition of tyrosinase by this compound can affect the melanin synthesis pathway, potentially leading to changes in skin pigmentation . The inhibition of AT1 receptors can affect the renin-angiotensin system, a key regulator of blood pressure .
Result of Action
The inhibition of tyrosinase by this compound can lead to decreased melanin production, potentially affecting skin pigmentation . The inhibition of AT1 receptors can lead to changes in blood pressure regulation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as pH and temperature . Additionally, the compound’s action can be influenced by the presence of other substances in the environment, such as other drugs or chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-methyl-4-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the reaction of sodium azide with an appropriate nitrile in the presence of a catalyst such as zinc salts.
Benzylation and Methylation: The benzyl and methyl groups can be introduced through alkylation reactions using benzyl chloride and methyl iodide, respectively, in the presence of a base like potassium carbonate.
Amide Formation: The final step involves the condensation of the tetrazole derivative with a benzoyl chloride derivative to form the benzamide moiety.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis and the use of green solvents may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-N-methyl-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups using reagents like sodium hydride or sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amines or alcohols.
Substitution: Replacement of benzyl or methyl groups with nucleophiles.
Scientific Research Applications
N-benzyl-N-methyl-4-(1H-tetrazol-1-yl)benzamide has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
- N-benzyl-4-(1H-tetrazol-1-yl)benzamide
- N-methyl-4-(1H-tetrazol-1-yl)benzamide
- 4-(1H-tetrazol-1-yl)benzamide
Comparison: N-benzyl-N-methyl-4-(1H-tetrazol-1-yl)benzamide is unique due to the presence of both benzyl and methyl groups, which can influence its chemical reactivity, binding affinity, and overall biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, and specificity for certain molecular targets .
Properties
IUPAC Name |
N-benzyl-N-methyl-4-(tetrazol-1-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-20(11-13-5-3-2-4-6-13)16(22)14-7-9-15(10-8-14)21-12-17-18-19-21/h2-10,12H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMRKSZWYCSOQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N3C=NN=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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